molecular formula C8H7N3OS2 B1333889 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide CAS No. 154323-99-6

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B1333889
CAS No.: 154323-99-6
M. Wt: 225.3 g/mol
InChI Key: UHTMEFBCYDRAQK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from systematic investigations into heterocyclic compounds containing multiple bioactive motifs. Historical documentation reveals that the synthesis and characterization of this compound was first reported in the Indian Journal of Chemistry in 1993, marking a significant milestone in the exploration of thiophene-thiazole hybrid molecules. The initial synthetic approach involved the preparation of 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbohydrazide through established methodologies, which subsequently led to the development of various structural analogs including the this compound variant.

The compound's discovery was part of broader research initiatives aimed at developing novel antimicrobial agents by combining the structural features of thiophene and thiazole heterocycles with the carbohydrazide functional group. Early investigations demonstrated that thiophene-containing thiazolyl carbohydrazides could be effectively transformed into thiosemicarbazides through reactions with various aryl isothiocyanates, which were subsequently converted into substituted thiazoles via Hantzsch synthesis protocols. These foundational studies established the synthetic pathways and structural characterization methods that continue to guide current research in this molecular class.

The historical significance of this compound extends beyond its initial synthesis to encompass its role as a building block for diverse heterocyclic systems. Research documented in pharmaceutical chemistry literature indicates that the compound serves as a versatile intermediate for constructing complex molecular architectures with enhanced biological activities. The systematic exploration of structure-activity relationships has revealed that the spatial arrangement of the thiophene and thiazole moieties, connected through the carbohydrazide linker, contributes significantly to the compound's pharmacological profile.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural composition that combines three distinct pharmacophoric elements within a single molecular framework. This compound exemplifies the principle of molecular hybridization in medicinal chemistry, where multiple bioactive motifs are integrated to enhance therapeutic potential while maintaining synthetic accessibility. The thiazole ring system contributes aromatic stability and electronic properties that facilitate interactions with biological targets, while the thiophene moiety provides additional π-electron density and lipophilic characteristics.

Research investigations have demonstrated that the heterocyclic nature of this compound enables diverse chemical transformations that expand its utility in synthetic organic chemistry. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) within the molecular structure creates opportunities for coordination chemistry applications and the formation of metal complexes with potentially enhanced biological activities. Furthermore, the compound's heterocyclic architecture serves as a template for developing combinatorial libraries of structurally related analogs through systematic modification of substituents attached to the core scaffold.

The compound's significance is further underscored by its representation of current trends in heterocyclic drug discovery, where researchers increasingly focus on multi-target approaches and polypharmacology. Studies published in specialized chemistry journals have highlighted that compounds containing both thiazole and thiophene rings, particularly when linked through carbohydrazide groups, exhibit broad-spectrum biological activities that encompass antimicrobial, anti-inflammatory, and anticancer properties. This multi-faceted bioactivity profile positions the compound as a valuable lead structure for pharmaceutical development programs.

Structural Feature Chemical Contribution Biological Relevance
Thiazole Ring Aromatic stability, nitrogen coordination Enzyme binding, cellular uptake
Thiophene Ring π-electron density, lipophilicity Membrane permeability, receptor interaction
Carbohydrazide Group Hydrogen bonding, metal coordination Protein binding, metabolic stability
Overall Architecture Rigid conformation, multiple binding sites Multi-target activity, selectivity

Overview of Thiazole and Thiophene Moieties

The thiazole moiety present in this compound represents a five-membered heterocyclic ring containing both nitrogen and sulfur atoms in the 1,3-positions. This structural arrangement confers aromatic character to the ring system, with significant π-electron delocalization that contributes to chemical stability and biological activity. Thiazole rings are characterized by their planar geometry and considerable aromatic stabilization, with calculated π-electron density indicating that the carbon at position 5 serves as the primary site for electrophilic substitution reactions. The electronic properties of thiazole rings enable them to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for biological recognition processes.

The thiophene component of the compound consists of a five-membered ring containing sulfur as the heteroatom, exhibiting aromatic properties similar to benzene but with distinct electronic characteristics. Thiophene rings demonstrate significant resonance stabilization, with heat of combustion studies indicating stabilization energies of 22-28 kilocalories per mole, which is somewhat less than the resonance energy of benzene but substantial enough to confer aromatic behavior. The sulfur atom in thiophene contributes two electrons to the aromatic sextet while maintaining an unshared pair of electrons in an sp2 hybridized orbital, making thiophene an electron-rich heterocycle that readily undergoes electrophilic substitution reactions.

The combination of thiazole and thiophene moieties within a single molecular framework creates a unique electronic environment that influences both chemical reactivity and biological activity. Research has demonstrated that the electronic communication between these two heterocyclic systems, mediated through the connecting carbohydrazide group, results in modified electronic distributions that can enhance binding affinity to biological targets. The spatial orientation of the thiophene ring relative to the thiazole system creates a three-dimensional molecular geometry that is optimized for specific protein-ligand interactions, as evidenced by structure-activity relationship studies.

Ring System Heteroatoms Aromatic Character Electronic Properties Substitution Pattern
Thiazole N, S (1,3-positions) High aromatic stability Electron-deficient C5 electrophilic, C2 nucleophilic
Thiophene S (position 1) Moderate aromatic stability Electron-rich α-positions electrophilic
Combined System N, S, S Enhanced stability Balanced electron density Multiple reactive sites

Importance of Carbohydrazide Functional Group

The carbohydrazide functional group (CONHNH2) in this compound serves as a critical structural element that significantly influences both the chemical reactivity and biological properties of the compound. Carbohydrazides are recognized as versatile building blocks in organic synthesis, capable of undergoing diverse chemical transformations to generate various heterocyclic systems. The functional group contains both carbonyl and hydrazine moieties, providing multiple sites for chemical modification and biological interaction through hydrogen bonding, metal coordination, and covalent bond formation.

Research investigations have established that carbohydrazide groups exhibit remarkable biological activities across multiple therapeutic areas, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties. The mechanism of biological activity often involves the formation of Schiff bases through condensation reactions with aldehydes and ketones, resulting in compounds with enhanced pharmacological profiles. Additionally, the carbohydrazide group serves as a metal-coordinating ligand, enabling the formation of coordination complexes that may exhibit improved biological activities compared to the parent organic compounds.

The strategic positioning of the carbohydrazide group at the 4-position of the thiazole ring in this compound creates specific spatial relationships that influence molecular recognition processes. Studies have demonstrated that the carbohydrazide moiety can participate in hydrogen bonding networks with amino acid residues in protein binding sites, contributing to enhanced binding affinity and selectivity. Furthermore, the group's ability to undergo metabolic transformations, such as hydrolysis and oxidation, affects the compound's pharmacokinetic properties and biological half-life.

The synthetic versatility of the carbohydrazide functional group has been extensively exploited in the development of diverse heterocyclic compounds with pharmaceutical relevance. Research published in medicinal chemistry journals has shown that carbohydrazide-containing compounds can be converted into pyrazoles, triazoles, oxadiazoles, and thiadiazoles through various cyclization reactions. These transformations often result in compounds with modified biological activities, demonstrating the importance of the carbohydrazide group as a synthetic intermediate in drug discovery programs.

Functional Aspect Chemical Property Biological Significance Synthetic Utility
Hydrogen Bonding Donor and acceptor sites Protein binding enhancement Schiff base formation
Metal Coordination Nitrogen and oxygen donors Complex formation Catalyst development
Metabolic Stability Hydrolysis susceptibility Pharmacokinetic modulation Prodrug strategies
Reactivity Nucleophilic character Covalent target modification Heterocycle synthesis

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTMEFBCYDRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372511
Record name 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154323-99-6
Record name 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction with Aryl Isothiocyanates

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide reacts with aryl isothiocyanates to form thiosemicarbazides , which are intermediates for further cyclization (Figure 1) .

Key Conditions:

  • Solvent : Ethanol
  • Temperature : Reflux
  • Catalyst : Triethylamine (TEA)

Example Reaction:

2 2 Thienyl 1 3 thiazole 4 carbohydrazide+Aryl IsothiocyanateEtOH TEAThiosemicarbazide Derivative\text{2 2 Thienyl 1 3 thiazole 4 carbohydrazide}+\text{Aryl Isothiocyanate}\xrightarrow{\text{EtOH TEA}}\text{Thiosemicarbazide Derivative}Products :

ProductSubstituent (R)Yield (%)Spectral Confirmation (IR, 1H^1\text{H}-NMR)
6a 4-Fluorophenyl82C=O (1660 cm1^{-1}), NH (δ 9.71–10.18 ppm)
6b 4-Chlorophenyl78Similar to 6a

Cyclization with Phenacyl Bromides

Thiosemicarbazide derivatives undergo cyclization with phenacyl bromides (e.g., 4-bromophenacyl bromide) to yield 1,3,4-thiadiazole or thiazole derivatives .

Key Conditions:

  • Solvent : Ethanol
  • Temperature : Room temperature

Example Reaction:

Thiosemicarbazide+4 Bromophenacyl BromideEtOHThiazole Derivative\text{Thiosemicarbazide}+\text{4 Bromophenacyl Bromide}\xrightarrow{\text{EtOH}}\text{Thiazole Derivative}Products :

ProductStructureNotable Features
7a 4-Bromo-substituted thiazoleMS: (M+1) 571; C24_{24}H16_{16}N4_{4}S3_{3}OBrF
7b Methyl-substituted thiazoleIC50_{50} = 1.61 ± 1.92 μg/mL (HepG-2)

Condensation with Aldehydes

The carbohydrazide group facilitates condensation with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form hydrazone derivatives (Scheme 3) .

Key Conditions:

  • Solvent : 1,4-Dioxane
  • Temperature : Reflux (6 hours)

Example Reaction:

2 2 Thienyl 1 3 thiazole 4 carbohydrazide+R CHO1 4 DioxaneHydrazone Derivative\text{2 2 Thienyl 1 3 thiazole 4 carbohydrazide}+\text{R CHO}\xrightarrow{\text{1 4 Dioxane}}\text{Hydrazone Derivative}Products :

ProductAldehyde UsedApplication
5a BenzaldehydeIntermediate for heterocyclic synthesis
5b 4-ChlorobenzaldehydeAntimicrobial agent precursor

Conversion to Acyl Chloride

The carboxylic acid derivative (precursor to carbohydrazide) reacts with oxalyl chloride to form 2-(2-thienyl)-1,3-thiazole-4-carbonyl chloride .

Key Conditions:

  • Reagents : Oxalyl chloride, catalytic DMF
  • Solvent : Dichloromethane (DCM)
  • Temperature : 20°C

Reaction:

2 2 Thienyl 1 3 thiazole 4 carboxylic Acid COCl 2 DMFAcyl Chloride\text{2 2 Thienyl 1 3 thiazole 4 carboxylic Acid}\xrightarrow{\text{ COCl 2 DMF}}\text{Acyl Chloride}Application :

  • Acyl chloride derivatives are used in peptide coupling or further nucleophilic substitutions .

Reactivity with Hydrazonoyl Chlorides

Reaction with hydrazonoyl chlorides (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) produces 1,3,4-thiadiazoles under basic conditions .

Key Conditions:

  • Solvent : Ethanol
  • Catalyst : Triethylamine

Example Reaction:

Thiosemicarbazide+Hydrazonoyl ChlorideEtOH TEA1 3 4 Thiadiazole\text{Thiosemicarbazide}+\text{Hydrazonoyl Chloride}\xrightarrow{\text{EtOH TEA}}\text{1 3 4 Thiadiazole}Products :

ProductActivity (HepG-2 IC50_{50})Structural Features
7b 1.61 ± 1.92 μg/mLMethyl group enhances activity
11 1.98 ± 1.22 μg/mLN-Phenylcarboxamide group increases potency

Oxidation and Substitution Reactions

The thiol group in related compounds (e.g., 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol) undergoes oxidation to form disulfides or substitution with alkyl halides. While direct data on this compound is limited, analogous reactivity is expected.

Critical Analysis

  • Gaps : Limited direct studies on oxidation/substitution reactions of the carbohydrazide group itself.
  • Opportunities : Exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) involving the thienyl group could expand derivatization potential.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide exhibits notable antimicrobial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, outperforming some traditional antibiotics in specific assays .

Minimum Inhibitory Concentration (MIC) values against common pathogens have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae10.0
Pseudomonas aeruginosa15.0

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves inhibiting specific enzymes critical for cell proliferation .

A summary of cytotoxic effects on different cancer cell lines is presented below:

Cell Line GI50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathways
HCT11615.0Inhibition of cell cycle progression
NCI-H46010.0Targeting metabolic pathways

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity Study : A study treating MCF-7 cells with varying concentrations showed a dose-dependent increase in cytotoxicity, indicating significant apoptosis at higher concentrations.
  • Antimicrobial Efficacy : Investigations against clinical isolates demonstrated that the compound effectively reduced bacterial load compared to control groups .

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Physicochemical Properties
Compound Name Substituent Melting Point (°C) IR Peaks (cm⁻¹) Solubility
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Thienyl Not reported N-H (~3200), C=O (~1650), C-S (~680) Low in water; soluble in DMSO, ethanol
4-(4-Chlorophenyl)-2-hydrazinylthiazole 4-Chlorophenyl ~315–341 C-Cl (~750), N-H (~3200), C=N (~1600) Moderate in polar aprotic solvents
N′-(2-Oxoindolin-3-ylidene)-2-(2-methylphenyl)-thiazole-4-carbohydrazide 2-Methylphenyl 283 C=O (~1680), C=N (~1590) Low solubility in water

Key observations :

  • Chloro-substituted derivatives exhibit higher melting points due to stronger dipole-dipole interactions and halogen bonding .
  • The thienyl group’s sulfur atoms contribute to distinct C-S stretching vibrations (~680 cm⁻¹) in IR spectra, absent in phenyl-substituted analogs .

Biological Activity

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety, which contributes to its unique electronic and steric properties. This structural combination allows for interactions with various biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains effectively. For instance, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some assays .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves the inhibition of specific enzymes critical for cell proliferation and survival .

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell Line GI50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathways
HCT11615.0Inhibition of cell cycle progression
NCI-H46010.0Targeting metabolic pathways

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation in vitro .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It may also act on specific receptors that regulate apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity Study : A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria, showing that the compound effectively reduced bacterial load in vitro compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions. For example, hydrazide intermediates react with aldehydes (e.g., 4-fluorobenzaldehyde) under reflux in acetic acid or polyethylene glycol (PEG-400) to form Schiff base derivatives . Alternatively, thiocarbohydrazide can be synthesized through the Taguchi method by condensing hydrazine hydrate with carbon disulfide (3:1 ratio) at 343 K for 6 hours . Substituent variations (e.g., chloro, methoxy) on the phenyl or thienyl rings are introduced via Vilsmeier-Haack or Claisen-Schmidt reactions to diversify derivatives .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as N-H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹). For example, C-Cl stretching in chloro-substituted derivatives appears at ~750 cm⁻¹ .
  • NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, hydrazide NH at δ 10–12 ppm). ¹³C NMR resolves carbonyl carbons (C=O at ~160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 362 [M⁺] for a methylphenyl-substituted derivative) and isotopic patterns (e.g., Cl isotopes at m/z 381/383) validate molecular formulas .

Q. What are the key physicochemical properties (e.g., melting points, solubility) of this compound derivatives?

  • Methodological Answer : Melting points vary with substituents. For example:

  • N′-(2-Oxoindolin-3-ylidene)-2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide melts at 341°C .
  • Derivatives with electron-withdrawing groups (e.g., Cl) exhibit higher melting points due to increased crystallinity. Solubility is typically poor in water but improves in DMSO or DMF, which is critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing substituted this compound analogs?

  • Methodological Answer :

  • Solvent Selection : PEG-400 enhances reaction efficiency at room temperature compared to glacial acetic acid, which requires reflux .
  • Catalysts : Acetic acid (5% v/v) accelerates Schiff base formation in condensation reactions .
  • Temperature Control : Fusion reactions under solvent-free conditions at 413 K improve yields for thiocarbohydrazide derivatives .
  • Purification : Recrystallization from dichloromethane or ethanol yields high-purity crystals for structural validation .

Q. What strategies are effective in analyzing contradictory biological activity data among structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, 4-fluorobenzylidene derivatives show enhanced antibacterial activity against Bacillus subtilis due to increased lipophilicity .
  • Mechanistic Assays : DNA binding studies (e.g., UV-Vis titration, fluorescence quenching) can resolve discrepancies by linking affinity to biological activity .
  • Statistical Tools : Multivariate analysis (e.g., PCA) identifies key physicochemical descriptors (logP, polar surface area) influencing activity .

Q. How do electronic effects of substituents on the thienyl and thiazole rings influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents increase melting points and reduce solubility by enhancing intermolecular dipole interactions .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility in polar solvents but may reduce thermal stability.
  • Spectroscopic Impact : EDGs shift NMR signals upfield (e.g., methoxy at δ 3.8 ppm in ¹H NMR), while EWGs deshield adjacent protons .

Q. What advanced computational methods are recommended for predicting the binding modes of these derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with DNA or enzymes. For example, docking studies revealed that 4-chlorophenyl derivatives bind DNA via intercalation .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to validate docking poses .
  • QSAR Models : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO-LUMO gaps) with activity .

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for complex thiazole-carbohydrazide derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC resolve ambiguous signals, such as distinguishing hydrazide NH from aromatic protons .
  • Cross-Validation : Compare experimental IR and MS data with computational predictions (e.g., NIST Chemistry WebBook reference spectra) .
  • Single-Crystal XRD : Definitive structural confirmation, as demonstrated for triazole-fused derivatives .

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